3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a tert-butyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 2-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole or tetrahydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Tert-butylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 3-(4-Tert-butylphenyl)-4-(2-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 3-(4-Tert-butylphenyl)-4-(2-hydroxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Uniqueness
The presence of the methoxy group in 3-(4-Tert-butylphenyl)-4-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may lack the methoxy group or have different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,3)14-11-9-13(10-12-14)17-20-21-18(24)22(17)15-7-5-6-8-16(15)23-4/h5-12H,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNGCPFNRJIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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